molecular formula C7H10N2O3 B12833091 Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate

Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B12833091
M. Wt: 170.17 g/mol
InChI Key: CPYGFDYYEBVIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an isopropyl ester group and a keto group, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of glyoxal with ammonia, followed by esterification with isopropyl alcohol. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Catalysts like sulfuric acid or sodium hydroxide are commonly employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

propan-2-yl 5-oxo-1,2-dihydroimidazole-4-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-4(2)12-7(11)5-6(10)9-3-8-5/h4H,3H2,1-2H3,(H,9,10)

InChI Key

CPYGFDYYEBVIKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NCNC1=O

Origin of Product

United States

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